![molecular formula C13H13F2N3O3S B2459549 2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1210403-55-6](/img/structure/B2459549.png)
2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
PI3K Inhibitors for Pulmonary Disorders
The compound 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, closely related to the queried chemical, has been evaluated for treating idiopathic pulmonary fibrosis and cough. These broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors have shown promise in in vitro studies supporting their utility in treating these conditions. GSK-2126458, a variant, has even commenced Phase I dose-finding studies for patients with idiopathic pulmonary fibrosis (Norman, 2014).
Anticancer Activity
Novel pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. One derivative demonstrated remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer, with significant potency and tolerability in animal models. This highlights the compound's potential as a lead for new anticancer agents (Rathish et al., 2012).
Carbonic Anhydrase Inhibitors
Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties have been reported for their inhibition of carbonic anhydrase (CA) isozymes, including cytosolic hCA I and II, and tumour-associated hCA IX. These compounds offer a straightforward structure-activity relationship, with variations in the triazine ring affecting their inhibitory potency. This suggests potential for managing hypoxic tumours (Garaj et al., 2005).
Pathological Pain Model Effects
The synthesis of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and their evaluation in a pathological pain model in mice have shown anti-hyperalgesic and anti-edematogenic effects. This demonstrates their potential for development into new analgesic agents, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Antioxidant and Enzyme Inhibition
Sulfonamide hybrid Schiff bases of anthranilic acid have been synthesized and evaluated for their antioxidant potential and enzyme inhibition capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds showed maximum inhibition, demonstrating their potential for treating diseases associated with oxidative stress and enzyme dysregulation (Kausar et al., 2019).
特性
IUPAC Name |
2,6-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-10-4-1-5-11(15)13(10)22(20,21)17-8-3-9-18-12(19)6-2-7-16-18/h1-2,4-7,17H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGISTFXDMHFTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。